2-Hydroxy-1,3-oxazole-5-carboxylic acid

Description

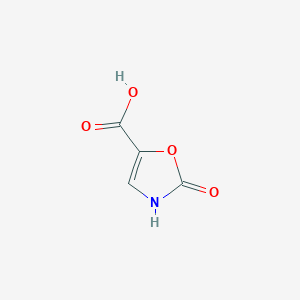

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3H-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNCBJSUVBTQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 1,3 Oxazole 5 Carboxylic Acid and Its Analogues

Cyclization-Based Synthetic Approaches

Cyclization reactions form the bedrock of oxazole (B20620) synthesis, providing a direct route to the heterocyclic core. These methods typically involve the formation of one or two bonds to close the ring, starting from acyclic precursors that contain the requisite atoms in a suitable arrangement.

Cyclodehydration of β-Hydroxy Amides

A prominent method for the synthesis of oxazolines, which can be subsequently oxidized to oxazoles, is the cyclodehydration of β-hydroxy amides. rsc.org This reaction involves the intramolecular removal of a water molecule to form the oxazoline (B21484) ring. Reagents such as Deoxo-Fluor® are effective for this transformation, facilitating the cyclization at room temperature. rsc.org The resulting oxazolines can then be oxidized to the corresponding oxazoles using oxidizing agents like manganese dioxide. rsc.org This two-step process provides a versatile route to various substituted oxazoles.

| Reagent | Conditions | Product | Ref. |

| Deoxo-Fluor® | Room Temperature | Oxazoline | rsc.org |

| Manganese Dioxide | Heat | Oxazole | rsc.org |

Condensation Reactions Utilizing Specific Precursors

The reaction between urea (B33335) and α-haloketones or related compounds like ethyl 2-chloroacetoacetate provides a direct pathway to 2-aminooxazole derivatives. caltech.edunih.gov For instance, the condensation of ethyl 2-chloroacetoacetate with urea in refluxing ethanol (B145695) leads to the formation of methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate. caltech.edu This method is advantageous due to the ready availability of the starting materials. The resulting 2-aminooxazole can then be further modified, for example, through hydrolysis of the ester and subsequent conversion of the amino group to a hydroxyl group to yield 2-hydroxy-1,3-oxazole-5-carboxylic acid.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| Ethyl 2-chloroacetoacetate | Urea | Ethanol, Reflux | Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | caltech.edu |

| Ethyl bromopyruvate | Urea | Ethanol, Reflux | Methyl 2-amino-1,3-oxazole-4-carboxylate | caltech.edu |

The Robinson-Gabriel synthesis is a classic and versatile method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. wikipedia.orgacs.orgijpsonline.com This reaction involves the cyclodehydration of 2-acylamino ketones, which can be synthesized via the Dakin-West reaction. wikipedia.org The cyclization is typically promoted by dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. ijpsonline.compharmaguideline.com While the traditional Robinson-Gabriel synthesis can sometimes result in low yields, modifications using reagents like trifluoromethanesulfonic acid as the cyclodehydrating agent have been developed to improve efficiency. acs.org A one-pot variation combining a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration has also been reported for the synthesis of 2,4,5-trisubstituted oxazoles. acs.orgidexlab.com

| Precursor | Dehydrating Agent | Product | Ref. |

| 2-Acylamino ketone | Sulfuric Acid | 2,5-Disubstituted oxazole | pharmaguideline.com |

| 2-Acylamino ketone | Polyphosphoric Acid | 2,5-Disubstituted oxazole | ijpsonline.com |

| Oxazolone (B7731731) Template/Aromatic | Aluminum Chloride/Triflic Acid | 2,4,5-Trisubstituted oxazole | acs.org |

The Bredereck reaction offers a straightforward synthesis of oxazoles by reacting α-haloketones with amides, most commonly formamide. ijpsonline.comijpsonline.comslideshare.net This method is particularly useful for preparing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The reaction is considered efficient and economical. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com The cyclization of an amide with an α-haloketone is a key step in this synthesis. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| α-Haloketone | Amide (e.g., Formamide) | 2,4-Disubstituted oxazole | ijpsonline.comijpsonline.com |

The Van Leusen synthesis is a powerful and widely used method for the formation of the oxazole ring system, particularly for 5-substituted oxazoles. ijpsonline.comnih.gov This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgorganic-chemistry.org TosMIC acts as a three-atom synthon, providing the C2 and N atoms of the oxazole ring. nih.govmdpi.com The reaction proceeds through a [3+2] cycloaddition to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole. nih.govorganic-chemistry.org This one-pot reaction occurs under mild, basic conditions. ijpsonline.commdpi.com The Van Leusen synthesis has been adapted for the preparation of 4,5-disubstituted oxazoles by using ionic liquids as the solvent and including an aliphatic halide in the reaction mixture. ijpsonline.commdpi.com

| Reactant 1 | Reactant 2 | Base | Product Type | Ref. |

| Aldehyde | TosMIC | K2CO3 | 5-Substituted oxazole | mdpi.comvarsal.com |

| Aldehyde/Aliphatic Halide | TosMIC | - | 4,5-Disubstituted oxazole | mdpi.com |

Palladium-Catalyzed Decarboxylative Cyclization Reactions

Palladium-catalyzed decarboxylative cross-coupling reactions represent a powerful strategy for forming carbon-carbon bonds, providing an alternative to traditional methods that often require pre-functionalized organometallic reagents. nih.gov This approach utilizes carboxylic acids, which are generally stable and readily available, as coupling partners. nih.gov In the context of heterocycle synthesis, these reactions can be designed as cyclization events where the decarboxylation of a suitable substrate drives the formation of the ring system.

While a direct palladium-catalyzed decarboxylative cyclization to form this compound is not prominently detailed, the principle can be applied to the synthesis of its analogues. The general approach involves an intramolecular reaction catalyzed by a palladium compound to form an oxazoline ring, which can be subsequently oxidized. google.com For instance, an N-benzoyl-aminoalkene can undergo intramolecular cyclization using a palladium catalyst to yield a 2-phenyl-5-ethenyl-oxazoline intermediate. google.com This oxazoline can then be oxidized to the corresponding carboxylic acid. google.com

Another relevant strategy is the decarboxylative coupling of azaaryl carboxylates with aryl halides, mediated by a dual catalytic system of palladium and copper. nih.gov This method circumvents the need to prepare potentially unstable organometallic reagents from the parent heterocycle. nih.gov Similarly, cobalt-catalyzed decarboxylative cross-coupling of existing oxazole C-H bonds with α-oxocarboxylic acids has been developed, demonstrating the utility of decarboxylation in functionalizing the oxazole core. acs.org These examples showcase the potential of transition-metal-catalyzed decarboxylation as a versatile tool in the synthesis of complex oxazole derivatives.

Oxidative Aromatization Strategies

A common and effective pathway to oxazoles involves a two-step process: the initial synthesis of an oxazoline ring followed by its oxidative aromatization. rsc.orgresearchgate.net The cyclization of β-hydroxy amides, often facilitated by reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, produces the corresponding oxazoline. researchgate.netscispace.com This intermediate is then subjected to an oxidation step to introduce the double bond and form the aromatic oxazole ring. rsc.orgresearchgate.net

Manganese dioxide (MnO₂) is a widely used and effective reagent for the oxidation of oxazolines to oxazoles. rsc.org It is a heterogeneous oxidant, which can simplify the purification process as the excess reagent and manganese byproducts can be removed by simple filtration. rsc.org The reaction is typically performed by heating a solution of the oxazoline in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethoxyethane (DME), with an excess of activated MnO₂. rsc.orgresearchgate.net

The efficiency of the oxidation can be influenced by the solvent and temperature. rsc.org Studies have shown that for aryl-substituted oxazolines, using DME as a solvent at 60 °C can lead to high yields of the pure oxazole product simply by removing the solvent after filtration. rsc.org This method has been successfully applied to a range of 2-aryl-substituted oxazolines, providing the corresponding oxazoles in good to excellent yields. rsc.org

Table 1: Examples of Manganese Dioxide Mediated Oxidation of Oxazolines to Oxazoles This table is interactive and allows for sorting and filtering of data.

| Entry | Oxazoline Substrate | Solvent | Temperature (°C) | Isolated Yield (%) | Citation |

|---|---|---|---|---|---|

| 1 | 2-Phenyl-4,5-dihydrooxazole | Toluene | 110 | 75 | rsc.org |

| 2 | 2-(4-Methoxyphenyl)-4,5-dihydrooxazole | Toluene | 110 | 78 | rsc.org |

| 3 | 2-(4-Chlorophenyl)-4,5-dihydrooxazole | DME | 60 | 79 | rsc.org |

| 4 | 2-(Thiophen-2-yl)-4,5-dihydrooxazole | DME | 60 | 50 | rsc.org |

| 5 | 2-(4-Nitrophenyl)-4,5-dihydrooxazole | DME | 60 | 65 | rsc.org |

The heterogeneous nature of MnO₂ oxidation makes it highly amenable to continuous flow synthesis. rsc.orgrsc.org In this setup, a solution of the oxazoline substrate is passed through a packed-bed reactor containing commercial manganese dioxide. rsc.orgscispace.com This technique offers several advantages over traditional batch processing, including improved safety, easier scalability, and often eliminates the need for downstream purification. rsc.org

In a typical flow setup, the oxazoline in a suitable solvent (e.g., DME) is pumped through a heated column packed with MnO₂. rsc.org The product emerges from the reactor in a continuous stream, and in many cases, is pure enough for subsequent steps after simple solvent evaporation. rsc.org This method has been demonstrated to be robust, allowing for the multi-hour continuous production of oxazoles and the automated sequential processing of different substrates on a single platform with minimal intervention. rsc.org The integration of oxazoline formation and subsequent oxidation into a continuous flow process allows for the rapid and efficient synthesis of oxazoles from β-hydroxy amides. rsc.org

Conversion of Oxazolines to Oxazoles

Multicomponent and Cascade Synthetic Sequences

To enhance synthetic efficiency, researchers have developed one-pot strategies that combine the formation of the oxazole ring with subsequent functionalization, such as the Suzuki-Miyaura cross-coupling reaction. ijpsonline.comnih.gov This approach allows for the rapid construction of complex, highly substituted oxazoles from simple starting materials without the need to isolate intermediates. ijpsonline.comnih.gov The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, enabling the formation of carbon-carbon bonds. nih.gov

One such method involves the synthesis of trisubstituted oxazoles through a one-pot sequence that couples oxazole formation with a nickel-catalyzed Suzuki-Miyaura reaction. ijpsonline.com In this process, a carboxylic acid, an amino acid, and a dehydrating condensing agent are used to form the oxazole ring. The resulting intermediate is then directly subjected to Suzuki-Miyaura coupling with a boronic acid to install a substituent, yielding a 2,4,5-trisubstituted oxazole in excellent yield. ijpsonline.com

This one-pot borylation/Suzuki protocol is particularly efficient for creating bi- or poly-aryl scaffolds, which are common motifs in pharmacologically active molecules. nih.gov Microwave-assisted methods have been developed to accelerate these one-pot reactions, providing rapid access to diverse oxazole derivatives. nih.gov These integrated sequences are powerful tools in medicinal chemistry, streamlining the synthesis of complex molecular architectures. nih.govmedium.com

Joullié–Ugi Three-Component Reactions for Phosphorylated Oxazole Derivatives

The Joullié–Ugi three-component reaction (JU-3CR) represents a significant multicomponent reaction for synthesizing complex molecules in a single step. researchgate.net A notable application of this reaction is in the preparation of phosphorylated N-acylaziridines, which serve as key intermediates for producing phosphorylated oxazole derivatives. mdpi.comresearchgate.net This robust protocol involves a one-pot, ZnCl₂-catalyzed reaction between phosphorylated 2H-azirines, various carboxylic acids, and isocyanides. mdpi.com

The process offers rapid access to a diverse array of N-acylaziridines, often with good to moderate yields and high diastereoselectivity. mdpi.com The true utility of this methodology for oxazole synthesis lies in the subsequent transformation of the resulting aziridine (B145994) ring. The obtained N-acylaziridines can undergo a diastereo- and regioselective ring expansion to yield the desired oxazole derivatives. ehu.es This expansion is typically accomplished in the presence of an efficient Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). mdpi.comehu.es

The reaction is versatile, tolerating a wide scope of substrates, including aromatic, heteroaromatic, and aliphatic carboxylic acids. mdpi.com This flexibility allows for the synthesis of a broad library of phosphorylated oxazole precursors.

Table 1: Examples of Phosphorylated N-Acylaziridines Synthesis via Joullié–Ugi 3CR

| 2H-Azirine Component | Carboxylic Acid Component | Isocyanide Component | Catalyst | Yield of N-Acylaziridine |

|---|---|---|---|---|

| Phosphorylated 2H-azirine 1a | Benzoic acid | tert-Butyl isocyanide | ZnCl₂ | Good |

| Phosphorylated 2H-azirine 1a | 2-Naphthoic acid | Cyclohexyl isocyanide | ZnCl₂ | Moderate to Good |

| Phosphorylated 2H-azirine 1b | Nicotinic acid | tert-Butyl isocyanide | ZnCl₂ | 43-85% mdpi.com |

This data is illustrative of the reaction's scope as described in the literature.

Synthesis Leveraging Natural Amino Acid Scaffolds

Natural amino acids are valuable and readily available chiral building blocks for the synthesis of complex heterocyclic compounds, including oxazoles. thieme.de Their inherent stereochemistry and functional groups provide a direct pathway to enantiomerically enriched target molecules.

A common and effective strategy for constructing the oxazole ring from amino acids involves a two-step sequence: N-acylation followed by intramolecular cyclodehydration. nih.gov In the first step, the amino group of the amino acid is acylated using an acyl chloride or another activated carboxylic acid derivative. This reaction forms an N-acyl-α-amino acid intermediate. nih.gov

The subsequent step is an intramolecular cyclodehydration of the N-acyl-α-amino acid. This ring-closing reaction is typically promoted by a dehydrating agent, such as ethyl chloroformate in the presence of a base like 4-methylmorpholine (B44366), or through the use of reagents like triphenylphosphine (B44618) and iodine. nih.govwikipedia.org This process eliminates a molecule of water to form the oxazole ring, often proceeding through an oxazolone (or azlactone) intermediate. nih.govnih.gov The Robinson-Gabriel synthesis is a classic example of this type of transformation, where a 2-acylamino-ketone undergoes cyclodehydration to form an oxazole. wikipedia.org

The use of L-valine provides a concrete example of this synthetic pathway. The synthesis begins with the N-acylation of L-valine with a suitable acyl chloride, such as 4-(phenylsulfonyl)benzoyl chloride, to yield 3-methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid. nih.gov

This N-acylated intermediate then undergoes intramolecular cyclodehydration. Treatment with ethyl chloroformate and 4-methylmorpholine in anhydrous dichloromethane leads to the formation of 4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one. nih.gov This oxazolone is a direct precursor that can be further modified to achieve the desired oxazole structure. This methodology is not limited to L-valine; other amino acids like phenylalanine, leucine, and methionine can also be employed to introduce different substituents at the 4-position of the oxazole ring. nih.gov

Table 2: Synthesis of an Oxazolone from L-Valine

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. N-Acylation | L-Valine, 4-(phenylsulfonyl)benzoyl chloride | Base | 3-Methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid nih.gov |

| 2. Cyclodehydration | 3-Methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid | Ethyl chloroformate, 4-methylmorpholine, CH₂Cl₂ | 4-Isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one nih.gov |

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.commonash.edu These principles are increasingly being applied to the synthesis of oxazole derivatives. ijpsonline.com

Green synthetic approaches for oxazoles include a variety of techniques that offer advantages over conventional methods. ijpsonline.com These include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. ijpsonline.comnih.gov

Ultrasonic Irradiation: Sonochemistry, or the use of ultrasound, is another energy-efficient method that can accelerate reactions and improve yields, often under milder conditions. ijpsonline.commdpi.com Reactions can be conducted at room temperature, reducing energy consumption. mdpi.com

Use of Green Solvents: Replacing volatile and toxic organic solvents with environmentally benign alternatives like water or ionic liquids is a core tenet of green chemistry. ijpsonline.comresearchgate.net Water is particularly attractive due to its low cost, non-flammability, and safety. researchgate.net

Catalysis: The use of efficient catalysts, including metal catalysts or biocatalysts, can enable more efficient and selective transformations, often under milder conditions and with lower waste generation. ijpsonline.com For instance, copper(II) triflate has been used to catalyze the reaction between diazoketones and amides. tandfonline.com

These green methods not only reduce the use and generation of hazardous substances but also often lead to improved reaction performance, including higher yields, greater purity, and simplified post-reaction processing. ijpsonline.com

Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Atom Economy

When evaluating different synthetic routes to oxazoles, several key metrics must be considered: efficiency, regioselectivity, and atom economy.

Regioselectivity: This refers to the ability of a reaction to form a specific constitutional isomer, which is crucial for controlling the substitution pattern on the oxazole ring. Different named reactions provide access to specific substitution patterns. For example, the Robinson-Gabriel synthesis typically yields 2,4,5-trisubstituted oxazoles, while the Van Leusen synthesis produces 5-substituted oxazoles. tandfonline.com The choice of synthetic route is therefore highly dependent on the desired substitution pattern of the target molecule.

Atom Economy: This concept, central to green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Addition and rearrangement reactions are considered highly atom-economical as they, in theory, incorporate all atoms. primescholars.com Multicomponent reactions like the Ugi reaction are known for their high atom economy. nih.gov In contrast, substitution and elimination reactions, such as cyclodehydration pathways that eliminate water, have lower atom economy. wikipedia.orgnih.gov For example, the "green" synthesis of ibuprofen (B1674241) has a 77% atom economy, far superior to the traditional "brown" route's 40%, illustrating the importance of this metric. monash.edu

| Green Methodologies (e.g., Microwave/Ultrasound) | Reduced reaction times, higher yields, lower energy use, safer conditions. ijpsonline.comijpsonline.com | May require specialized equipment. | Generally improves the efficiency of known reactions. | Dependent on the underlying reaction, not the method itself. | Does not change the intrinsic atom economy of the reaction but reduces other forms of waste. |

Reactivity and Intramolecular Reaction Mechanisms of 2 Hydroxy 1,3 Oxazole 5 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position of the oxazole (B20620) ring is a versatile functional handle that allows for a variety of chemical modifications through standard organic synthesis protocols. These transformations provide pathways to generate diverse derivatives such as esters, amides, and more complex structures.

The carboxylic acid group of oxazole-5-carboxylic acids can be readily converted into its corresponding esters through several standard methods. cymitquimica.com One of the most common approaches is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Another effective method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the ester. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an alcohol.

| Reactant | Reagent(s) | Product | Reaction Type |

| 2-Hydroxy-1,3-oxazole-5-carboxylic acid | R-OH, H⁺ | 2-Hydroxy-1,3-oxazole-5-carboxylate ester | Fischer Esterification |

| This compound | 1. SOCl₂ 2. R-OH, Pyridine | 2-Hydroxy-1,3-oxazole-5-carboxylate ester | Acyl Chloride Formation & Esterification |

| This compound | R-OH, DCC | 2-Hydroxy-1,3-oxazole-5-carboxylate ester | Carbodiimide-mediated Esterification |

The synthesis of amides from this compound follows similar principles to esterification. The carboxylic acid can be activated and subsequently reacted with a primary or secondary amine to form the corresponding carboxamide. nih.govasianpubs.org Common methods include the use of coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction.

A particularly important derivative is the carbohydrazide (B1668358), which is formed by reacting an activated form of the carboxylic acid (often the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.commdpi.com This reaction typically proceeds by heating the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). The resulting hydrazide is a key intermediate for synthesizing other heterocyclic compounds and derivatives. mdpi.comresearchgate.net

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | R₂NH, EDC | 2-Hydroxy-1,3-oxazole-5-carboxamide | Amidation |

| 2-Hydroxy-1,3-oxazole-5-carboxylate ester | N₂H₄·H₂O | 2-Hydroxy-1,3-oxazole-5-carbohydrazide | Hydrazinolysis |

Thiosemicarbazides are valuable synthetic intermediates, and they can be prepared from the carbohydrazide derivatives of this compound. The most common method for synthesizing 1,4-disubstituted thiosemicarbazides involves the nucleophilic addition of a carbohydrazide to an isothiocyanate (R-N=C=S). mdpi.comresearchgate.net

The reaction is typically carried out by heating the oxazole-5-carbohydrazide with an appropriate aryl or alkyl isothiocyanate in a solvent such as ethanol or methanol. mdpi.com The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide (B42300) derivative. These compounds serve as precursors for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiadiazoles. nih.govresearchgate.net

| Reactant | Reagent(s) | Product | Reaction Type |

| 2-Hydroxy-1,3-oxazole-5-carbohydrazide | R-NCS | 1-(2-Hydroxy-1,3-oxazole-5-carbonyl)-4-substituted-thiosemicarbazide | Thiosemicarbazide Formation |

Tautomeric Equilibria and Isomerization Processes

The reactivity of oxazole derivatives is significantly influenced by the existence of tautomeric equilibria, which dictates the predominant isomeric form under various conditions.

This compound is part of a class of compounds that can exhibit keto-enol tautomerism. nih.govacs.orgnih.govresearchgate.net These compounds, also known as azlactones or oxazolones, are five-membered heterocyclic rings that can exist in equilibrium between a keto form (oxazolone) and an enol form (hydroxyoxazole). nih.govresearchgate.net Theoretical and experimental data indicate that azlactones predominantly exist in their more stable keto form. nih.govnih.govresearchgate.net

The conversion to the aromatic 5-hydroxyoxazole isomer, the enol tautomer, is typically promoted by the presence of a base, such as triethylamine. nih.govacs.org The versatility of the azlactone structure is partly due to the acidity of the hydrogen at the C4 position (pKa ≈ 9), which can be easily deprotonated to form a stabilized enolate intermediate. nih.govnih.gov This enolate is a key intermediate in the tautomerization process. acs.org

| Tautomeric Form | Common Name | Key Structural Feature | Predominance |

|---|---|---|---|

| Keto Form | Azlactone / Oxazolone (B7731731) | Carbonyl group (C=O) at C5 | Generally the more stable and predominant form. nih.govnih.gov |

| Enol Form | 5-Hydroxyoxazole | Hydroxyl group (-OH) at C5 | Formation is base-promoted; contributes to aromaticity. nih.govacs.org |

The equilibrium between the keto and enol tautomers is not static and can be influenced by several factors, which determine the stability and relative population of each isomer. nih.govquora.com

Substituents: The nature of the substituents on the oxazole ring plays a crucial role. It has been observed that acyl and phenyl substituents at the C4 and C2 positions, respectively, can stabilize the enol tautomer of azlactones. nih.gov Electron-withdrawing or electron-releasing groups can alter the acidity of the C4 proton and the stability of the conjugated system, thereby shifting the equilibrium. researchgate.net

Solvent Polarity: The nature of the solvent can affect the stability of the tautomers. quora.com Polar solvents may stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. mdpi.com For instance, in some dicarbonyl compounds, the enol form is stabilized in water due to intermolecular hydrogen bonding. quora.com

Conjugation and Aromaticity: The enol form benefits from the aromatic character of the 5-hydroxyoxazole ring, which provides a degree of stabilization. nih.govresearchgate.net Tautomers with more extensive π-π conjugated systems tend to be more stable. quora.com

Intramolecular Hydrogen Bonding: In certain substituted derivatives, the formation of an intramolecular hydrogen bond in the enol form can significantly increase its stability, sometimes making it the predominant tautomer. quora.com

| Factor | Influence on Keto-Enol Equilibrium | Example/Mechanism |

|---|---|---|

| Substituents | Can stabilize either the keto or enol form. | Acyl and phenyl groups at C4 and C2, respectively, stabilize the enol form. nih.gov |

| Solvent | Polar solvents can stabilize polar tautomers. | Hydrogen bonding in protic solvents can favor the enol form. quora.commdpi.com |

| Aromaticity | The aromatic character of the enol form provides stabilization. | The 5-hydroxyoxazole tautomer is aromatic. nih.govresearchgate.net |

| Hydrogen Bonding | Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. | Observed in compounds like 1,3-dicarbonyls. quora.com |

Ring Stability and Pathways of Degradation

Oxazoles containing both 5-hydroxy and 4-carboxy substituents are generally unstable. nih.gov Their instability leads to several degradation pathways, including ring-opening and decarboxylation. nih.gov

The oxazole ring in this compound derivatives is susceptible to hydrolysis, leading to the opening of the heterocyclic ring. nih.gov This instability is a significant characteristic of these compounds. nih.gov The process can be catalyzed by both acidic and basic conditions.

Under acidic conditions, protonation of the oxazole nitrogen atom can increase the electrophilicity of the ring, making it more vulnerable to nucleophilic attack by water, which initiates the ring-opening cascade. In the presence of moisture, certain 4-aryl- and 4-styryl oxazolone products have been reported to readily undergo hydrolysis. nih.gov

In addition to hydrolytic instability, 5-hydroxyoxazole-4-carboxylic acid derivatives are prone to decarboxylation. nih.gov The loss of carbon dioxide is a key degradation pathway for many azole carboxylic acids, which contributes to their limited stability. chemrxiv.org

A proposed mechanism involves the 5-hydroxyoxazole-4-carboxy intermediate first equilibrating to its keto tautomer. nih.gov This keto form can then undergo a β-decarboxylation process, leading to the loss of the carboxylic acid group and the formation of an azlactone. nih.gov This subsequent azlactone may also be unstable and prone to further decomposition. nih.gov Generally, decarboxylation can be facilitated under acidic conditions or through thermal processes. youtube.com

Under specific conditions, the cleavage of the oxazole ring can be followed by a recyclization event to form a new heterocyclic system. pharmaguideline.com While nucleophilic substitution on the oxazole ring is often difficult, nucleophilic attack can lead to ring cleavage. pharmaguideline.comslideshare.net

One notable pathway involves the reaction of oxazoles with ammonia (B1221849) or formamide. pharmaguideline.com In this process, the nucleophile attacks the oxazole ring, causing it to open. The resulting intermediate can then recyclize to form an imidazole (B134444) ring. pharmaguideline.com Furthermore, certain oxazole derivatives, such as 5-amino or 5-hydrazine-1,3-oxazoles, can undergo recyclization in either nucleophilic or electrophilic media to generate different heterocyclic structures. researchgate.net

Regioselectivity in Substitution Reactions

The regioselectivity of substitution reactions on the this compound ring is determined by the electronic properties of the oxazole ring itself, as well as the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The oxazole ring is a five-membered heterocycle with two heteroatoms, oxygen and nitrogen, which influence the electron density and reactivity of the ring carbons.

In general, electrophilic substitution on the oxazole ring is less facile compared to more electron-rich aromatic systems. When such reactions do occur, the position of attack is highly dependent on the nature of the substituents already present on the ring. For this compound, the only available position for substitution is the C4 carbon. The reactivity of this position is modulated by the electronic interplay of the hydroxyl group at C2 and the carboxylic acid group at C5.

The hydroxyl group at the C2 position is an electron-donating group through resonance, which tends to increase the electron density of the ring and activate it towards electrophilic attack. Conversely, the carboxylic acid group at the C5 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

Due to the presence of the deactivating carboxylic acid group, harsh reaction conditions may be required for electrophilic substitution to occur. The regioselectivity, however, is fixed at the C4 position as it is the sole unsubstituted carbon atom on the heterocyclic ring.

Nucleophilic substitution reactions on the oxazole ring are generally rare and typically necessitate the presence of a good leaving group. In the case of this compound, nucleophilic attack is unlikely to occur on the carbon skeleton without prior modification.

The table below summarizes the expected directing effects of the substituents on the C4 position for electrophilic substitution reactions.

| Substituent | Position | Electronic Effect | Influence on C4 Reactivity (Electrophilic Attack) |

| Hydroxyl (-OH) | C2 | Electron-donating (activating) | Activating |

| Carboxylic Acid (-COOH) | C5 | Electron-withdrawing (deactivating) | Deactivating |

| Overall Predicted Reactivity of C4 | Moderated by competing effects |

Detailed Research Findings:

Specific experimental data on the regioselectivity of substitution reactions for this compound is not extensively reported in the literature. However, studies on related oxazole derivatives provide insights. For instance, research on the lithiation of methyl-substituted oxazole-carboxylic acids has shown that deprotonation, a key step in many substitution reactions, is highly regioselective and influenced by the directing capabilities of the substituents. In general, the presence of an electron-donating group on the oxazole ring facilitates electrophilic attack, while an electron-withdrawing group hinders it. tandfonline.com The inherent reactivity order of unsubstituted oxazole towards electrophiles is C4 > C5 > C2. pharmaguideline.com In this compound, the activating hydroxyl group at C2 would enhance the natural reactivity of the C4 position, while the deactivating carboxylic acid at C5 would diminish it.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Hydroxy-1,3-oxazole-5-carboxylic acid, offering precise information about the proton and carbon environments within the molecule.

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the key resonances are anticipated in distinct regions of the spectrum. The acidic proton of the carboxylic acid group is expected to appear as a singlet far downfield, typically in the range of δ 12.0-14.0 ppm, especially when measured in a solvent like DMSO-d₆. libretexts.org The chemical shift of this proton can be sensitive to solvent and concentration due to variations in hydrogen bonding. libretexts.org

The single proton attached to the oxazole (B20620) ring (at position C4) would likely resonate in the aromatic region, generally between δ 7.0–8.5 ppm. The exact position would be influenced by the electronic effects of the adjacent oxygen and nitrogen atoms and the carboxylic acid substituent. The proton of the hydroxyl group (or the N-H proton in the keto tautomer) is also expected, though its signal may be broad and its chemical shift variable. In some cases, this signal can be confirmed by its disappearance from the spectrum upon the addition of D₂O. libretexts.org

Table 1: Expected ¹H NMR Chemical Shifts

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Singlet | Shift is dependent on solvent and concentration. libretexts.org |

| Oxazole Ring (C4-H) | 7.0 - 8.5 | Singlet | Located in the aromatic region. |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a unique signal. The carbon atom of the carboxylic acid group (-COOH) is characteristically found in the downfield region of the spectrum, typically between 165 and 185 δ. libretexts.org

The carbon atoms within the oxazole ring are expected to resonate in the range typical for heterocyclic aromatic compounds. The C2 carbon, bonded to both a nitrogen and an oxygen atom (and the hydroxyl group), would appear significantly downfield. The C5 carbon, attached to the carboxylic acid group, and the C4 carbon would also have distinct chemical shifts reflecting their electronic environments within the five-membered ring.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxylic Acid (-C OOH) | 165 - 185 | Saturated aliphatic acids are typically at the downfield end of this range. libretexts.org |

| Oxazole Ring (C2) | High δ (Downfield) | Influenced by two heteroatoms and the hydroxyl group. |

| Oxazole Ring (C5) | Mid-range | Attached to the electron-withdrawing carboxylic acid group. |

It is important to note that theoretical calculations and comparisons with similar, but not identical, structures have shown potential discrepancies in predicted versus experimental shifts for hydroxyoxazole systems, underscoring the need for empirical data for definitive assignment. nih.gov

While ¹H and ¹³C NMR identify the basic chemical environments, two-dimensional (2D) NMR experiments are essential for mapping the precise connectivity of the atoms.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. For this molecule, it would primarily serve to confirm the absence of coupling for the singlet signals, reinforcing their isolated nature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at C4 to its corresponding carbon atom in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful correlational technique for this structure. It reveals couplings between protons and carbons that are two or three bonds away. Key expected correlations would include a correlation from the C4-H proton to the C5 and C2 carbons of the oxazole ring, as well as to the carbon of the carboxylic acid group. This would unambiguously confirm the position of the carboxylic acid group at C5. Furthermore, correlations from the -OH or -NH proton could help elucidate the dominant tautomeric form in the solvent used.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid and hydroxyl groups.

A very broad and prominent absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically gives rise to a strong, sharp absorption band. For dimeric, hydrogen-bonded carboxylic acids, this band appears around 1710 cm⁻¹, while conjugation can lower this frequency. libretexts.org The spectrum would also contain C-O and C-N stretching vibrations, as well as ring stretching modes characteristic of the oxazole heterocycle, though these may be in the more complex fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Description |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |

| Oxazole Ring | C=N, C=C stretches | ~1500 - 1650 | Medium |

| Hydroxyl Group | O-H bend | ~1400 - 1440 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds like C=O and O-H, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. The symmetric stretching of the oxazole ring would be expected to produce a distinct Raman signal. In the solid state, carboxylic acids often exist as centrosymmetric dimers, and Raman spectroscopy is a powerful tool for studying the low-frequency vibrations associated with the hydrogen bonds in these dimers. mdpi.com A comprehensive assignment of the Raman spectrum would likely require computational support, such as Density Functional Theory (DFT) calculations, to accurately model the vibrational modes of the molecule and its potential dimeric forms. scilit.com

Theoretical and Computational Investigations of 2 Hydroxy 1,3 Oxazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For 2-hydroxy-1,3-oxazole-5-carboxylic acid, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the optimized geometry, stability, and reactivity of molecules like this compound. irjweb.com DFT calculations, for instance using the B3LYP functional with a 6-311G++(d,p) basis set, can determine the most stable tautomeric form of the molecule, which may exist in equilibrium between the 2-hydroxy and 2-oxo forms. nih.gov

Reactivity descriptors derived from DFT calculations, such as chemical potential, global hardness, and electrophilicity index, provide quantitative measures of the molecule's chemical behavior. irjweb.com A high chemical hardness, for example, would imply high stability and low reactivity. irjweb.com The electron density distribution calculated through DFT reveals sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its role as a building block in synthesizing more complex heterocyclic compounds.

Illustrative DFT-Calculated Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is likely distributed over the electron-rich oxazole (B20620) ring, while the LUMO may be centered on the carboxylic acid group and the C=N bond. This distribution governs the molecule's charge transfer interactions and its participation in chemical reactions. irjweb.com

Illustrative Frontier Molecular Orbital Energies

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wuxiapptec.com The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show negative potential concentrated around the oxygen atoms of the carboxylic and hydroxyl groups, as well as the nitrogen atom of the oxazole ring. researchgate.net The most positive potential would be located on the hydrogen atoms of the hydroxyl and carboxylic acid groups, confirming their acidic nature and susceptibility to deprotonation. wuxiapptec.com

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational analysis involves systematically rotating the molecule's single bonds—such as the C-C bond connecting the carboxylic acid to the oxazole ring and the C-O bond of the hydroxyl group—to identify stable, low-energy conformers. dergipark.org.tr DFT calculations can be used to determine the relative energies of these different spatial arrangements. dergipark.org.tr For this molecule, planarity between the carboxylic acid group and the oxazole ring would be expected to facilitate π-system conjugation.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov MD simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the stability of intermolecular hydrogen bonds, such as the formation of carboxylic acid dimers. nih.govajchem-a.com

In Silico Prediction of Chemical Behavior and Reaction Pathways

Computational methods can predict the likely chemical reactions and pathways for this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the energy profile of a potential reaction, such as ester hydrolysis or cyclodehydration, which are common reactions for oxazoles. nih.gov

For example, theoretical calculations can model the hydrolysis of ester derivatives to yield the parent carboxylic acid, confirming the feasibility of the reaction under specific conditions. Similarly, the synthesis of the oxazole ring itself, often through the cyclodehydration of a β-hydroxy amide precursor, can be studied computationally to understand the reaction mechanism and identify key intermediates. researchgate.net These in silico predictions guide synthetic chemists in optimizing reaction conditions and developing new synthetic routes. nih.gov

Computational Spectroscopy: Theoretical Prediction and Validation of NMR Chemical Shifts

Computational spectroscopy is a powerful tool for validating and interpreting experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be predicted using quantum chemical methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comucm.es

These predicted shifts can be compared with experimental data to confirm the molecule's structure. This approach is particularly crucial for complex heterocyclic systems where structural assignment can be ambiguous. In studies of related compounds, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, comparisons between theoretical and experimental ¹³C NMR chemical shifts have been used to challenge and revise proposed structures of natural products. nih.govnih.gov Discrepancies between calculated and observed shifts in the oxazole ring region can indicate an incorrect structural assignment. nih.gov

Hypothetical Comparison of Predicted and Experimental ¹³C NMR Shifts (in ppm)

Structure–Reactivity Relationship Modeling and QSAR Approaches

The exploration of this compound and its analogs within computational chemistry has been pivotal in understanding their potential as therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) models and other structure-reactivity analyses are crucial in elucidating the nuanced relationships between the molecular architecture of these compounds and their biological activities. While direct and extensive QSAR studies on this compound are limited, likely due to the inherent instability of some 5-hydroxyoxazole derivatives, valuable insights can be drawn from comprehensive research on structurally related oxazole compounds.

Detailed Research Findings

Research into the structure-activity relationships (SAR) of α-keto oxazole inhibitors targeting fatty acid amide hydrolase (FAAH) provides a significant framework for understanding how modifications to the oxazole scaffold can influence biological potency. nih.gov These studies reveal that substitutions at various positions on the oxazole ring and its side chains play a critical role in the compound's interaction with biological targets.

For instance, in a series of α-keto oxazole inhibitors, the substitution on a terminal phenyl ring was broadly tolerated, with a range of ortho, meta, and para substituents yielding effective inhibitors. nih.gov It was generally observed that hydrophobic or electron-withdrawing substituents tended to enhance binding affinity more significantly than polar or electron-donating groups. This suggests that for derivatives of this compound, modifications that increase hydrophobicity or introduce electron-withdrawing features at specific positions could be a promising strategy for enhancing biological activity.

One of the key findings in the study of FAAH inhibitors was the impact of meta-substituents on the terminal phenyl ring, which generally led to the greatest enhancement in binding affinity. nih.gov For example, a derivative with a meta-chloro substituent was found to be a highly potent inhibitor. nih.gov Conversely, the introduction of carboxylic acid groups that would be deprotonated under physiological pH conditions was detrimental to activity, likely due to unfavorable interactions within a hydrophobic active site. nih.gov This highlights the importance of considering the electronic and steric properties of substituents, as well as their ionization state, in the design of new analogs.

Molecular docking studies on various oxazole derivatives have further illuminated the specific interactions that drive their biological effects. These computational models help to visualize the binding of ligands to protein active sites, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces. For some oxazole compounds, docking analyses have shown strong affinity values, indicating potent inhibitory potential when compared to standard drugs.

Data Tables

The following tables summarize the structure-activity relationship data for a series of α-keto oxazole inhibitors of FAAH, which can serve as a model for predicting the effects of similar substitutions on derivatives of this compound. nih.gov

Table 1: Effect of Phenyl Ring Substituents on FAAH Inhibition

| Compound ID | Substituent (R) | Position | Kᵢ (nM) |

| 5j | CH₃ | ortho | 4.0 |

| 5k | CH₃ | meta | 2.0 |

| 5l | CH₃ | para | 3.0 |

| 5gg | Cl | ortho | 1.8 |

| 5hh | Cl | meta | 0.9 |

| 5ii | Cl | para | 1.5 |

| 5dd | COOH | ortho | >1000 |

| 5ee | COOH | meta | >1000 |

| 5ff | COOH | para | >1000 |

Table 2: Impact of Side Chain Modifications on FAAH Inhibition

| Compound ID | Side Chain Modification | Kᵢ (nM) |

| 14a | Methyl ester (short chain) | >1000 |

| 14b | Ethyl ester (short chain) | 500 |

| 14c | Propyl ester (short chain) | 200 |

| 14d | Cyclopropyl (lacking phenyl) | >1000 |

| 14e | Cyclopentyl (lacking phenyl) | 800 |

Role of 2 Hydroxy 1,3 Oxazole 5 Carboxylic Acid As a Synthetic Scaffold and Precursor for Advanced Chemical Entities

Building Block for Complex Heterocyclic Architectures

The unique structural arrangement of 2-hydroxy-1,3-oxazole-5-carboxylic acid allows it to be readily modified, enabling the synthesis of a wide array of more complex heterocyclic structures. It functions as a foundational component that can be systematically built upon to achieve significant molecular complexity.

The oxazole (B20620) core is a privileged structure in many biologically active molecules, and methods to create substituted versions are of high interest. Carboxylic acids are common starting materials for the synthesis of substituted oxazoles. nih.gov For instance, one-pot methodologies have been developed that utilize carboxylic acids to produce 2,4,5-trisubstituted oxazoles. tandfonline.com A general approach involves the reaction of a carboxylic acid with an amino acid and a dehydrative condensing reagent, followed by a coupling reaction, such as the Suzuki-Miyaura coupling, to introduce further diversity. tandfonline.com This highlights the utility of the carboxylic acid group on the this compound scaffold as a handle for building multi-substituted oxazole derivatives. Efficient methods for creating 4,5-disubstituted oxazoles directly from carboxylic acids have also been developed, employing activating agents that facilitate cyclization with isocyanoacetate reagents. nih.gov

Table 1: Synthetic Strategies for Multi-substituted Oxazoles from Carboxylic Acid Precursors

| Method | Description | Key Reagents | Substituent Positions |

| One-Pot Synthesis / Suzuki-Miyaura Coupling | A sequence involving the formation of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid and an amino acid, followed by a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid. tandfonline.com | DMT-MM, Amino Acids, Boronic Acids, Ni-catalyst | 2, 4, 5 |

| Direct Synthesis via Acylpyridinium Salts | An in situ generated acylpyridinium salt from a carboxylic acid is trapped with isocyanoacetates, leading to cyclization. nih.gov | Triflylpyridinium reagent, Isocyanoacetates | 4, 5 |

The this compound scaffold is also a precursor for the synthesis of fused heterocyclic systems, where the oxazole ring is condensed with another ring. These fused systems are of significant interest in medicinal chemistry. One prominent example is the synthesis of oxazolo[5,4-d]pyrimidines. mdpi.comnih.gov This scaffold is structurally analogous to purine (B94841) bases found in DNA and can act as an antimetabolite, making it a target for anticancer therapies. mdpi.commdpi.com

The general strategy for constructing these fused systems often starts with a suitably functionalized oxazole. For example, a 5-aminooxazole-4-carbonitrile (B1331464) derivative can undergo a cyclization reaction to form the adjacent pyrimidine (B1678525) ring, yielding the oxazolo[5,4-d]pyrimidine (B1261902) core. mdpi.com Similarly, the oxazolo[4,5-b]pyridine (B1248351) and oxazolo[5,4-b]pyridine (B1602731) systems can be synthesized through the cyclization of appropriately substituted aminohydroxypyridines with carboxylic acids or their derivatives, often under acidic conditions at elevated temperatures. buketov.edu.kzresearchgate.netresearchgate.net These reactions demonstrate how the oxazole-carboxylic acid framework can be elaborated into more complex, fused polycyclic architectures.

Precursor for Libraries of Potentially Bioactive Compounds

The adaptability of the this compound scaffold makes it an ideal starting point for combinatorial chemistry and the generation of compound libraries for biological screening. ethernet.edu.et By systematically modifying the core structure, researchers can create a diverse set of molecules to probe biological systems and identify new therapeutic leads.

In drug discovery, understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for optimizing lead compounds. The this compound scaffold provides a platform for such investigations. tandfonline.com By modifying the substituents on the oxazole ring or altering the carboxylic acid group, chemists can systematically evaluate how these changes affect a compound's interaction with a biological target, such as an enzyme or receptor. researchgate.net

1,3-Oxazole derivatives serve as important precursors for the synthesis of phosphorylated amino acids and peptidomimetics. These phosphorus-containing compounds are valuable as intermediates in the creation of biologically active molecules with potential pharmacological applications. The oxazole ring can function as a "masked" peptide structure, which can be chemically manipulated to reveal the desired amino acid or peptide-like functionality. This approach is particularly useful for creating phosphopeptide mimetics that contain a non-terminal phosphono group, a class of compounds that is of growing interest in biochemical and therapeutic research.

Applications as a Scaffold in Academic Medicinal Chemistry Research

The this compound scaffold and its derivatives are widely utilized in academic medicinal chemistry research to develop novel therapeutic agents. researchgate.net The oxazole nucleus is considered a valuable lead structure due to its ability to engage in diverse non-covalent interactions with various enzymes and receptors in biological systems. tandfonline.comresearchgate.net

Academic research programs frequently focus on synthesizing libraries of oxazole-based compounds to explore a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net For instance, the structural similarity of oxazolo[5,4-d]pyrimidines to purine bases has made them attractive targets for the development of novel anticancer agents, with studies focusing on their potential as kinase inhibitors and apoptosis inducers. mdpi.commdpi.com Furthermore, research into scaffolds like 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid for developing new antibacterial agents highlights a common strategy in academic drug discovery: using a versatile chemical scaffold to generate a library of derivatives for screening against public health threats like antibiotic-resistant bacteria. nih.govmdpi.com The development of such compound libraries is a cornerstone of many academic drug discovery efforts, aiming to identify novel chemical matter for further therapeutic development. ethernet.edu.et

Potential as a Scaffold in Academic Agrochemical Chemistry Research

The compound this compound represents a versatile heterocyclic scaffold that holds considerable potential for the development of novel agrochemicals. While extensive research directly utilizing this specific molecule in agrochemical discovery is still emerging in academic literature, the broader class of oxazole and isoxazole (B147169) derivatives has been a fertile ground for the discovery of compounds with potent herbicidal, fungicidal, and insecticidal properties. The structural features of this compound, namely the presence of a reactive carboxylic acid group and a modifiable oxazole ring, make it an attractive starting point for the synthesis of diverse chemical libraries for agrochemical screening.

Academic research has demonstrated that the oxazole ring is a key pharmacophore in a variety of biologically active molecules. bohrium.com Its derivatives are known to exhibit a wide spectrum of activities, and the oxazole scaffold is often employed as a central building block or a bridge to connect different reactive groups in the design of new pesticides. bohrium.com The exploration of derivatives of this compound, such as amides, esters, and other analogs, is a promising avenue for identifying new lead compounds in crop protection.

Herbicidal Activity of Related Oxazole Derivatives

Research into oxazolone (B7731731) derivatives, which are structurally related to this compound, has shown significant herbicidal potential. These compounds are known to inhibit essential enzymes in plants, leading to growth suppression and mortality of weeds. sdiarticle5.com A study on highly functionalized oxazolone derivatives assessed their in vitro herbicidal activity against Raphanus sativus (radish) seeds. The findings indicated that these compounds exhibit notable pre-emergent herbicidal effects. sdiarticle5.comresearchgate.net

For instance, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, derived from a related isoxazole carboxylic acid, were synthesized and evaluated for their herbicidal effects. nih.gov One of the derivatives, designated as I-26, demonstrated 100% inhibition against Portulaca oleracea (common purslane) and Abutilon theophrasti (velvetleaf) at a concentration of 10 mg/L, outperforming the commercial herbicide butachlor (B1668075) under laboratory conditions. nih.gov Another compound from this series, I-05, exhibited excellent post-emergence herbicidal activity against Echinochloa crusgalli (barnyard grass) and A. theophrasti at an application rate of 150 g/ha. nih.gov Although not directly derived from this compound, these results highlight the potential of the broader oxazole and isoxazole carboxamide class as effective herbicides.

Table 1: Herbicidal Activity of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides

| Compound | Target Weed | Concentration / Rate | Inhibition (%) | Reference |

|---|---|---|---|---|

| I-26 | Portulaca oleracea | 10 mg/L | 100 | nih.gov |

| I-26 | Abutilon theophrasti | 10 mg/L | 100 | nih.gov |

| Butachlor | Portulaca oleracea | 10 mg/L | 50 | nih.gov |

| Butachlor | Abutilon theophrasti | 10 mg/L | 50 | nih.gov |

| I-05 | Echinochloa crusgalli | 150 g/ha | Excellent | nih.gov |

| I-05 | Abutilon theophrasti | 150 g/ha | Excellent | nih.gov |

Fungicidal and Other Agrochemical Potential

The oxazole scaffold is also a key component in the development of fungicides. Pyrazolecarboxamide fungicides, a significant class of agricultural fungicides, often incorporate other heterocyclic rings like thiazole (B1198619) or oxazole to enhance their activity. researchgate.net While specific studies on the fungicidal activity of this compound derivatives are not extensively documented in readily available academic literature, the general importance of the oxazole ring in antifungal compounds is well-established. bohrium.com For example, a series of novel pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives were synthesized and tested against various phytopathogenic fungi, with some compounds showing notable antifungal activity. nih.gov

Furthermore, research into novel substituted oxazole isoxazole carboxamides has identified their potential as herbicide safeners. nih.gov These compounds have been shown to protect crops from the injurious effects of herbicides like chlorsulfuron (B1668881) by enhancing the activity of glutathione (B108866) S-transferases, enzymes involved in detoxification. nih.gov This dual functionality underscores the versatility of the oxazole scaffold in addressing various challenges in agriculture.

The potential for developing a wide array of agrochemicals from this compound is significant. By modifying the carboxylic acid group into various amides and esters, and by substituting different functional groups onto the oxazole ring, researchers can generate a large library of novel compounds for high-throughput screening against various agricultural pests and diseases. The existing body of research on related oxazole and isoxazole derivatives provides a strong rationale for further investigation into the agrochemical applications of this particular scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydroxy-1,3-oxazole-5-carboxylic acid in laboratory settings?

- Methodology : A widely used approach involves condensation reactions under acidic reflux conditions. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst facilitates cyclization and carboxylate formation . Oxidation of substituted oxazoles using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can also introduce carboxylic acid functionality, though reaction conditions must be tightly controlled to avoid over-oxidation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are critical for confirming the oxazole ring structure and hydroxy/carboxylic acid substituents. Aromatic protons typically appear in the δ 7.0–8.5 ppm range, while the carboxylic acid proton is observed near δ 12–14 ppm (in DMSO-d₆) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is effective for purity assessment. Mobile phases often combine acetonitrile with 0.1% trifluoroacetic acid to suppress ionization .

- Recrystallization : Purification via recrystallization from dimethylformamide (DMF)/acetic acid mixtures improves crystalline yield and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store the compound in airtight containers under inert gas (e.g., argon) at room temperature. Avoid prolonged exposure to moisture, as the carboxylic acid group may undergo hydrolysis. Stability studies on analogous hydroxycarboxylic acids recommend monitoring via periodic FTIR to detect degradation (e.g., loss of -OH stretching at 2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric form reports (hydroxy vs. oxo) of this compound?

- Methodology : Tautomerism between the 2-hydroxy and 2-oxo forms can be analyzed via:

- X-ray Crystallography : Definitive structural assignment requires single-crystal X-ray diffraction to locate hydrogen atoms .

- Solution-State NMR : Variable-temperature H NMR in D₂O can reveal dynamic equilibrium shifts. The hydroxy form shows a broad -OH peak, while the oxo form lacks this signal .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the relative stability of tautomers by comparing Gibbs free energy .

Q. What strategies are effective for analyzing the impact of substituents on the reactivity of this compound derivatives?

- Methodology :

- Electrophilic Substitution : Introduce halogens (Cl₂, Br₂) or nitro groups at the oxazole 4-position to study electronic effects on carboxylate acidity. Reactivity trends can be quantified via Hammett plots using σ values .

- Bioactivity Correlation : Derivatize the carboxylic acid group to amides or esters and evaluate antimicrobial activity. For example, 5-phenyl-oxazole derivatives show enhanced bioactivity when substituted with electron-withdrawing groups .

Q. What experimental approaches optimize the yield of this compound under varying conditions?

- Methodology :

- Reaction Optimization : Use Design of Experiments (DoE) to test variables like acetic acid concentration (10–30%), reflux duration (3–8 hours), and molar ratios (1:1 to 1:1.2). Response surface methodology (RSM) identifies optimal conditions .

- Catalyst Screening : Compare sodium acetate with alternative bases (e.g., pyridine or triethylamine) to enhance cyclization efficiency. Kinetic studies via in situ IR can track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.